4-tert-butyl-N-[4-({(2E)-2-[1-(4-hydroxyphenyl)propylidene]hydrazinyl}carbonyl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-({2-[1-(4-hydroxyphenyl)propylidene]hydrazino}carbonyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxyphenyl group, and a hydrazino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-({2-[1-(4-hydroxyphenyl)propylidene]hydrazino}carbonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-tert-butylbenzoyl chloride with 4-aminobenzamide, followed by the reaction with 1-(4-hydroxyphenyl)propylidenehydrazine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-({2-[1-(4-hydroxyphenyl)propylidene]hydrazino}carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
4-tert-butyl-N-[4-({2-[1-(4-hydroxyphenyl)propylidene]hydrazino}carbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-({2-[1-(4-hydroxyphenyl)propylidene]hydrazino}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydrazino carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyphenyl group can participate in redox reactions, affecting cellular processes. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[4-({2-[1-(4-hydroxyphenyl)propylidene]hydrazino}carbonyl)phenyl]benzamide: Similar in structure but with different substituents.
4-tert-butyl-N-[4-({2-[1-(4-hydroxyphenyl)propylidene]hydrazino}carbonyl)phenyl]benzamide: Another similar compound with variations in the hydrazino carbonyl group.
Uniqueness
The uniqueness of 4-tert-butyl-N-[4-({2-[1-(4-hydroxyphenyl)propylidene]hydrazino}carbonyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H29N3O3 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[[(E)-1-(4-hydroxyphenyl)propylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C27H29N3O3/c1-5-24(18-10-16-23(31)17-11-18)29-30-26(33)20-8-14-22(15-9-20)28-25(32)19-6-12-21(13-7-19)27(2,3)4/h6-17,31H,5H2,1-4H3,(H,28,32)(H,30,33)/b29-24+ |
InChI Key |
IPWLNIAKBOWSFL-RMLRFSFXSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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